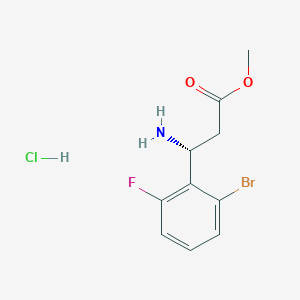
Methyl (R)-3-amino-3-(2-bromo-6-fluorophenyl)propanoate hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ®-3-amino-3-(2-bromo-6-fluorophenyl)propanoate hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties. This compound is characterized by the presence of an amino group, a bromo-fluorophenyl group, and a methyl ester group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-amino-3-(2-bromo-6-fluorophenyl)propanoate hydrochloride typically involves a multi-step process. One common method includes the following steps:
Fluorination: The addition of a fluorine atom to the phenyl ring.
Esterification: The formation of the methyl ester group.
Each of these steps requires specific reagents and conditions. For example, bromination might involve the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while fluorination could be achieved using a fluorinating agent like Selectfluor.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions (temperature, pressure, and pH) is crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-3-amino-3-(2-bromo-6-fluorophenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the ester group to an alcohol.
Substitution: Halogen exchange reactions, such as replacing the bromine atom with another halogen or functional group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro compound, while reduction could produce an alcohol derivative.
Scientific Research Applications
Methyl ®-3-amino-3-(2-bromo-6-fluorophenyl)propanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which Methyl ®-3-amino-3-(2-bromo-6-fluorophenyl)propanoate hydrochloride exerts its effects involves its interaction with specific molecular targets. The presence of the amino and ester groups allows it to form hydrogen bonds and other interactions with enzymes or receptors, potentially modulating their activity. The bromo and fluoro substituents can enhance its binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Methyl ®-3-amino-3-(2-chloro-6-fluorophenyl)propanoate hydrochloride: Similar structure but with a chlorine atom instead of bromine.
Methyl ®-3-amino-3-(2-bromo-6-chlorophenyl)propanoate hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
The unique combination of bromo and fluoro substituents in Methyl ®-3-amino-3-(2-bromo-6-fluorophenyl)propanoate hydrochloride can confer distinct chemical and biological properties, such as enhanced reactivity or binding affinity, compared to its analogs.
Properties
Molecular Formula |
C10H12BrClFNO2 |
|---|---|
Molecular Weight |
312.56 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-(2-bromo-6-fluorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H11BrFNO2.ClH/c1-15-9(14)5-8(13)10-6(11)3-2-4-7(10)12;/h2-4,8H,5,13H2,1H3;1H/t8-;/m1./s1 |
InChI Key |
LKTQUVIFWQIASI-DDWIOCJRSA-N |
Isomeric SMILES |
COC(=O)C[C@H](C1=C(C=CC=C1Br)F)N.Cl |
Canonical SMILES |
COC(=O)CC(C1=C(C=CC=C1Br)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















